Differential Multi-Target Inhibition Profile in the Arachidonic Acid Cascade
1-(1-Naphthyl)cyclopropanecarboxylic acid demonstrates a unique multi-target inhibition profile across key enzymes in the arachidonic acid cascade, with quantifiable differences in potency against AKR1C3, COX-2, and COX-1. In comparative in vitro assays, the compound inhibits human recombinant AKR1C3 with an IC₅₀ of 250 nM, mouse COX-2 with an IC₅₀ of 90 nM, and ovine COX-1 with an IC₅₀ of 490 nM [1]. This 5.4-fold selectivity window for COX-2 over COX-1 (IC₅₀ ratio: 490 nM / 90 nM = 5.4) is a distinct, measurable parameter that differentiates it from other non-selective cyclooxygenase inhibitors. Additionally, the compound is annotated in MeSH as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [2].
| Evidence Dimension | Inhibitory potency (IC₅₀) against AKR1C3, COX-2, and COX-1 |
|---|---|
| Target Compound Data | AKR1C3 IC₅₀ = 250 nM; COX-2 IC₅₀ = 90 nM; COX-1 IC₅₀ = 490 nM |
| Comparator Or Baseline | Intra-compound selectivity: COX-1/COX-2 IC₅₀ ratio = 5.4-fold |
| Quantified Difference | 5.4-fold selectivity for COX-2 over COX-1; distinct activity against AKR1C3 (250 nM) |
| Conditions | In vitro enzyme inhibition assays using recombinant human AKR1C3 (NADP+-dependent oxidation of S-(+)-1,2,3,4-tetrahydro-1-naphthol), wild-type mouse COX-2 (radioactive TLC assay), and ovine COX-1 (radioactive TLC assay) [1] |
Why This Matters
The unique combination of AKR1C3 inhibition, COX-2 selectivity, and lipoxygenase modulation makes this compound a valuable tool for dissecting complex lipid signaling networks where single-target inhibitors fail to capture pathway crosstalk.
- [1] BindingDB. BDBM50427623 (CHEMBL2323476). Affinity Data for 1-(1-Naphthyl)cyclopropanecarboxylic acid. View Source
- [2] Medical University of Lublin. MeSH Concept Record: 1-(1-Naphthyl)cyclopropanecarboxylic acid. View Source
